Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and have attracted significant interest in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . The reaction typically requires anhydrous conditions and is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: Known for its anticancer and enzymatic inhibitory activities.
Pyrazolo[5,1-C]triazine: Exhibits a broad range of biological activities, including antimicrobial and antitumor effects.
Thieno[2,3-B]pyridine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Uniqueness
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry and material science .
Biological Activity
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.
Structural Overview
The compound features a pyrazolo[1,5-a]pyridine core with an ethyl ester and a phenyl substituent. Its molecular formula is C12H12N2O2, and it has a molecular weight of approximately 220.24 g/mol. The structural uniqueness of this compound may influence its interaction with biological targets, making it a subject of interest for various pharmacological studies.
Anti-inflammatory Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class, including this compound, exhibit significant anti-inflammatory effects. Preliminary studies have demonstrated its ability to inhibit inflammatory pathways, potentially through the modulation of specific enzymes or receptors involved in inflammation .
Analgesic Effects
In addition to anti-inflammatory properties, this compound may possess analgesic effects. The mechanisms underlying these effects are still under investigation, but they may relate to its interactions with pain signaling pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise against several cancer cell lines, including:
These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis.
While the precise mechanisms are not fully elucidated, it is believed that this compound interacts with various biological targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory processes.
- Cell Cycle Modulation : The compound has been linked to alterations in cell cycle progression in cancer cells.
- Apoptotic Pathways : Evidence suggests it may activate apoptotic pathways leading to cancer cell death .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro and in vivo models of arthritis .
- Anticancer Screening : A series of derivatives were synthesized based on the pyrazolo-pyridine scaffold, showing varying degrees of cytotoxicity against different cancer cell lines. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : In silico studies provided insights into the binding modes of the compound with key enzymes involved in cancer metabolism, suggesting potential pathways for further drug development .
Properties
CAS No. |
99446-40-9 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-17-18-9-8-13(10-15(14)18)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI Key |
QSTFAUBSGZTJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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